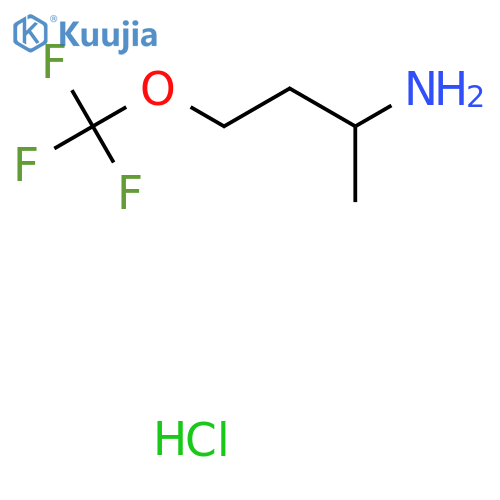

Cas no 1858241-59-4 (1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride)

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride

-

- MDL: MFCD29067314

- インチ: 1S/C5H10F3NO.ClH/c1-4(9)2-3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H

- InChIKey: VTCPYNIWVGYPFR-UHFFFAOYSA-N

- SMILES: Cl.FC(OCCC(C)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 93.4

- トポロジー分子極性表面積: 35.2

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB400346-1 g |

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, 97%; . |

1858241-59-4 | 97% | 1g |

€699.00 | 2023-04-25 | |

| abcr | AB400346-1g |

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, 97%; . |

1858241-59-4 | 97% | 1g |

€699.00 | 2025-02-17 |

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

9. Back matter

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochlorideに関する追加情報

Introduction to 1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride (CAS No. 1858241-59-4)

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, with the CAS number 1858241-59-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of amines, featuring a unique structural motif that includes a trifluoromethoxy group, which imparts distinct chemical and pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and potential therapeutic applications.

The trifluoromethoxy substituent is a key feature of this molecule, influencing its reactivity, electronic properties, and biological interactions. Fluorine atoms are known for their ability to modulate metabolic stability, lipophilicity, and binding affinity, making trifluoromethoxy-containing compounds attractive candidates for drug discovery. In recent years, there has been a surge in research focusing on fluorinated amines due to their potential to enhance drug efficacy and reduce side effects. The incorporation of such groups into pharmaceutical candidates has been associated with improved pharmacokinetic profiles, including prolonged half-life and increased target specificity.

1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride has been explored in various contexts within medicinal chemistry. Its structural framework suggests utility as a building block for more complex molecules, particularly in the synthesis of kinase inhibitors and other small-molecule drugs targeting oncological and inflammatory diseases. The amine functionality provides a nucleophilic site for further derivatization, while the trifluoromethoxy group can serve as an anchor for interactions with biological targets. This dual functionality makes it a versatile intermediate in the pursuit of novel therapeutics.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential biological activity. 1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride has been subjected to virtual screening against various protein targets, including enzymes and receptors implicated in metabolic disorders and cancer. Preliminary computational studies suggest that derivatives of this compound may exhibit inhibitory activity against specific kinases, which are pivotal enzymes in cellular signaling pathways. These findings align with broader trends in drug discovery where fluorinated amines are being leveraged to develop next-generation therapeutics.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. The trifluoromethoxy group enhances lipophilicity while simultaneously improving metabolic stability, which is crucial for extending drug half-life and reducing the frequency of dosing. Additionally, fluorine atoms can influence electronic distributions in molecules, leading to stronger binding interactions with biological targets. This has led to the development of several FDA-approved drugs that incorporate fluorine atoms at key positions within their structures.

In academic research, 1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride has been utilized as a precursor in the synthesis of more complex fluorinated amine derivatives. These derivatives have been investigated for their potential applications in treating neurological disorders, where precise modulation of molecular interactions is essential. The ability to fine-tune physicochemical properties through structural modifications offers researchers a high degree of control over biological outcomes. This flexibility is particularly valuable when designing drugs that must navigate complex biological systems.

The synthesis of 1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include nucleophilic substitution reactions followed by salt formation to enhance solubility and handling characteristics. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both reaction times and byproduct formation. Such improvements are critical for scaling up production while maintaining cost-effectiveness and environmental sustainability.

From a regulatory perspective, compounds like 1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. The trifluoromethoxy group introduces unique challenges during these evaluations due to its potential impact on metabolic pathways and toxicity profiles. However, the growing body of evidence supporting the use of fluorinated compounds in drug development suggests that these challenges can be managed through careful design and optimization.

The future prospects for 1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride are promising, particularly as research continues to uncover new applications for fluorinated amines. Ongoing studies aim to explore its role in developing treatments for rare diseases and emerging infections where traditional small-molecule drugs have not been effective. Collaborations between academia and industry are driving innovation by combining computational modeling with experimental validation to accelerate the discovery process.

In conclusion,1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride represents an important compound in modern pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug development, offering opportunities to create novel therapeutics with improved pharmacological properties. As research progresses,this compound will likely continue to play a significant role in advancing medical treatments across multiple therapeutic areas.

1858241-59-4 (1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride) Related Products

- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)

- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)

- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)

- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

- 1808648-33-0(2-chloro-6-methyl-N-(pyridin-3-yl)pyridine-3-sulfonamide)

- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)

- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)